molecular formula C8H7FO B1202908 2'-Fluoroacetophenone CAS No. 445-27-2

2'-Fluoroacetophenone

Cat. No. B1202908
CAS RN: 445-27-2
M. Wt: 138.14 g/mol
InChI Key: QMATYTFXDIWACW-UHFFFAOYSA-N
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Description

2’-Fluoroacetophenone is a chemical compound with the linear formula FC6H4COCH3 . It is used as a starting reagent in the synthesis of ascididemin . The enantioselective reduction of 2’-fluoroacetophenone has also been investigated .


Synthesis Analysis

A method for preparing 2’-fluoroacetophenone has been disclosed in a patent . The method includes sequentially adding magnesium chips, ethyl alcohol, and carbon tetrachloride solution into a reaction vessel, initiating reaction, adding methyl tertiary butyl ether into the solution, and continuously stirring the solution . The method is considered environmentally friendly and yields high results .


Molecular Structure Analysis

The molecular formula of 2’-Fluoroacetophenone is C8H7FO . The molecular weight is 138.14 g/mol . The InChIKey is YOMBUJAFGMOIGS-UHFFFAOYSA-N .


Chemical Reactions Analysis

The reactivity of α-fluoroacetophenone was compared to α-chloro- and α-bromoacetophenone in sodium borohydride reductions .


Physical And Chemical Properties Analysis

2’-Fluoroacetophenone has a molecular weight of 138.14 g/mol . It has a computed XLogP3 value of 2.1, indicating its lipophilicity . It has no hydrogen bond donor count and has a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 2 . Its exact mass and monoisotopic mass are 138.048093005 g/mol . The topological polar surface area is 17.1 Ų . It has a heavy atom count of 10 .

Scientific Research Applications

Synthesis of Ascididemin

2’-Fluoroacetophenone is used as a starting reagent in the synthesis of ascididemin . Ascididemin is a marine alkaloid with potential anticancer properties, and the use of 2’-Fluoroacetophenone in its synthesis is crucial.

Production of 1-(2-Piperidin-1-yl-phenyl)-ethanone

This compound is produced by reacting 2’-Fluoroacetophenone with piperidine . The resulting product, 1-(2-Piperidin-1-yl-phenyl)-ethanone, has potential applications in medicinal chemistry.

Enantioselective Reduction

The enantioselective reduction of 2’-Fluoroacetophenone has been investigated . This process is important in the production of enantiomerically pure compounds, which are often required in the pharmaceutical industry.

Solvent Properties

2’-Fluoroacetophenone is soluble in various solvents such as Acetone, Chloroform, Dichloromethane, Ethanol, Ethyl Acetate, and Methanol . This makes it a versatile reagent in various chemical reactions.

Material for Chemical Identification and Analysis

With a unique molecular formula (C8H7FO) and InChI Key (QMATYTFXDIWACW-UHFFFAOYSA-N), 2’-Fluoroacetophenone can be used as a reference material in chemical identification and analysis .

Safety and Handling Research

Research into the safety and handling of 2’-Fluoroacetophenone is also an important application. Understanding the hazards associated with this compound (such as skin irritation, eye irritation, respiratory irritation, and combustibility) is crucial for its safe use in the laboratory .

Safety and Hazards

2’-Fluoroacetophenone is considered hazardous. It is a combustible liquid and is harmful if swallowed . It causes skin irritation and serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, avoiding eating, drinking, or smoking when using this product, wearing protective gloves/clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name

1-(2-fluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FO/c1-6(10)7-4-2-3-5-8(7)9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMATYTFXDIWACW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC=C1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50196200
Record name 2-Fluoroacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50196200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2'-Fluoroacetophenone

CAS RN

445-27-2
Record name 2′-Fluoroacetophenone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=445-27-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Fluoroacetophenone
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 445-27-2
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88297
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Record name 2-Fluoroacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50196200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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